N-Propionyl-L-cysteine
Overview
Description
N-Propionylcysteine is a derivative of the amino acid cysteine, characterized by the addition of a propionyl group to the nitrogen atom of cysteine. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields. N-Propionylcysteine is known for its potent antioxidant and anti-inflammatory properties, which have potential therapeutic applications in treating neurodegenerative disorders, cardiovascular diseases, and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylcysteine typically involves the acylation of cysteine with propionic anhydride or propionyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled pH conditions to ensure the selective acylation of the amino group. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure N-Propionylcysteine .
Industrial Production Methods
Industrial production of N-Propionylcysteine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
N-Propionylcysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the thiol and amino groups.
Common Reagents and Conditions
Oxidation: N-Propionylcysteine can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: N-Propionylcysteine can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-Propionylcysteine can lead to the formation of disulfides, while reduction can yield the corresponding alcohols or amines .
Scientific Research Applications
N-Propionylcysteine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: N-Propionylcysteine is studied for its role in cellular redox regulation and as a potential therapeutic agent for oxidative stress-related conditions.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a promising candidate for treating neurodegenerative diseases, cardiovascular disorders, and cancer.
Industry: N-Propionylcysteine is used in the formulation of pharmaceuticals, dietary supplements, and cosmetics due to its beneficial properties
Mechanism of Action
N-Propionylcysteine exerts its effects primarily through its antioxidant activity. It acts as a precursor to glutathione, a critical antioxidant in the body, thereby enhancing the cellular antioxidant capacity. The compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune response . Additionally, N-Propionylcysteine can directly scavenge reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: Another derivative of cysteine, known for its mucolytic and antioxidant properties.
L-Cysteine: The parent amino acid, which serves as a precursor to various biologically active compounds.
S-Carboxymethylcysteine: A derivative of cysteine with applications in treating respiratory conditions.
Uniqueness
N-Propionylcysteine is unique due to its specific propionyl modification, which enhances its antioxidant and anti-inflammatory properties compared to other cysteine derivatives. This makes it particularly effective in therapeutic applications for conditions involving oxidative stress and inflammation .
Properties
IUPAC Name |
(2R)-2-(propanoylamino)-3-sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-2-5(8)7-4(3-11)6(9)10/h4,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBJNRLWAGIQLW-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N[C@@H](CS)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183055 | |
Record name | N-Propionylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2885-79-2 | |
Record name | N-Propionylcysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002885792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Propionylcysteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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